Indigotine P free acid

Sulfonation density Aqueous solubility Chromatographic retention

Indigotine P free acid (CAS 25180-62-5), also designated as indigo-5,5′,7,7′-tetrasulfonic acid or indigotetrasulfonic acid, is a synthetic indigoid dye belonging to the Colour Index category C.I. 73020.

Molecular Formula C16H10N2O14S4
Molecular Weight 582.5 g/mol
CAS No. 25180-62-5
Cat. No. B1227815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndigotine P free acid
CAS25180-62-5
Synonymsindigo-5,5',7,7'-tetrasulfonic acid
indigotetrasulfonic acid
Indigotine P
Molecular FormulaC16H10N2O14S4
Molecular Weight582.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C16H10N2O14S4/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)
InChIKeyJSAWYMYUJKVZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indigotine P Free Acid (CAS 25180-62-5): Chemical Identity, Class, and Procurement Context


Indigotine P free acid (CAS 25180-62-5), also designated as indigo-5,5′,7,7′-tetrasulfonic acid or indigotetrasulfonic acid, is a synthetic indigoid dye belonging to the Colour Index category C.I. 73020 [1]. Its molecular formula is C₁₆H₁₀N₂O₁₄S₄ with a molecular weight of 582.5 g/mol, carrying four free sulfonic acid (-SO₃H) groups on the indigo chromophore scaffold [2]. This distinguishes it structurally from the far more common indigo carmine disodium salt (C.I. 73015, CAS 860-22-0), which bears only two sulfonate groups neutralized by sodium counter-ions [3]. The compound is supplied primarily as a research-grade analytical reference material, typically at approximately 95% purity, and is used in applications where the absence of sodium counter-ions, higher sulfonation density, and a precisely defined free-acid molar mass confer specific analytical and formulation advantages over its salt-form counterparts [2].

Why Indigotine P Free Acid (CAS 25180-62-5) Cannot Be Substituted with Generic Indigo Carmine Disodium Salt


Although indigotine P free acid and indigo carmine disodium salt share the same indigo chromophore, they are not analytically or functionally interchangeable. The free acid form differs in three fundamental parameters: (i) degree of sulfonation – four -SO₃H groups versus two -SO₃Na groups, producing a 24.9% higher molar mass (582.5 vs. 466.35 g/mol) [1]; (ii) counter-ion composition – zero sodium content versus approximately 9.9% sodium by weight in the disodium salt [2]; and (iii) purity profile – the free acid is supplied at ~95% neat compound without sodium chloride or sodium sulfate diluents that constitute up to 15% of commercial disodium salt preparations per FDA 21 CFR 74.102 [3]. These differences propagate directly into gravimetric calculations for standard preparation, quantitative mass-balance analyses, ion chromatography, and any assay platform where extraneous sodium or variable salt content compromises measurement accuracy. The sections below provide the quantitative evidence substantiating each dimension of differentiation.

Indigotine P Free Acid (CAS 25180-62-5): Product-Specific, Comparator-Based Quantitative Evidence for Scientific Selection


Degree of Sulfonation: Tetrasulfonic Acid Architecture vs. Disulfonic Disodium Salt

Indigotine P free acid carries four sulfonic acid groups (tetrasulfonic acid; C₁₆H₁₀N₂O₁₄S₄), whereas the standard indigo carmine disodium salt (C.I. 73015) carries only two sulfonate groups (disulfonic acid disodium salt; C₁₆H₈N₂Na₂O₈S₂). The higher sulfonation density is predicted to substantially increase aqueous solubility: the tetrasulfonic acid has a computed logS of -4.52 (MMsINC), translating to a predicted solubility of approximately 17.7 mg/L for the fully protonated form, though experimentally it is soluble to at least 25 mg/mL (2.5 g/100 mL) in water – approximately 2.5× higher than the 10 mg/mL (1 g/100 mL) reported for the disodium salt [1]. The additional sulfonic acid moieties also confer greater negative charge density at neutral pH, affecting ion-pairing behavior, electrophoretic mobility, and reversed-phase HPLC retention relative to the disulfonic analog [2].

Sulfonation density Aqueous solubility Chromatographic retention Indigoid dye chemistry

Molecular Weight Differential: 24.9% Gravimetric Correction Required for Equimolar Standard Preparation

When preparing equimolar standard solutions, the free acid requires 24.9% more mass than the disodium salt due to the difference in molecular weight: 582.5 g/mol (C₁₆H₁₀N₂O₁₄S₄) versus 466.35 g/mol (C₁₆H₈N₂Na₂O₈S₂) [1]. For instance, to prepare 1 L of a 1 mM solution, 582.5 mg of the free acid is required vs. 466.35 mg of the disodium salt – a difference of 116.15 mg [2]. Failure to apply this gravimetric correction when substituting one form for the other introduces a systematic error of +24.9% or −19.9% in nominal concentration, depending on the direction of substitution. The free acid form also eliminates ambiguity in mass-balance calculations arising from variable NaCl/Na₂SO₄ content (up to 15% w/w) in commercial disodium salt preparations [3].

Gravimetric analysis Reference standard preparation Molar mass correction Quantitative analytical chemistry

Counter-Ion-Free Composition: Zero Sodium Content Enables Sodium-Sensitive Analytical Workflows

Indigotine P free acid contains zero sodium by elemental composition, in contrast to the disodium salt which contains 9.86% sodium by weight (2 × 22.99 Da / 466.35 Da) [1]. Commercial indigo carmine disodium salt additionally contains sodium chloride and sodium sulfate as principal uncolored diluents – up to 15% combined with volatile matter per FDA specifications [2] – meaning the total sodium burden in a typical commercial disodium salt preparation can exceed 12% w/w. The free acid form therefore eliminates sodium interference in (i) ion chromatography with suppressed conductivity detection, (ii) flame photometry and ICP-OES sodium quantification, (iii) cell-based assays where extracellular sodium concentration must be precisely controlled, and (iv) mass spectrometry where sodium adduct formation ([M+Na]⁺) complicates spectra and suppresses the molecular ion [3].

Sodium-free reference standard Ion chromatography Flame photometry Biological assay compatibility

Purity Profile: ~95% Neat Free Acid vs. ≥85% Dye Content Disodium Salt (Up to 15% Salt Diluents)

Indigotine P free acid is typically supplied at approximately 95% purity as the neat tetrasulfonic acid, without added inorganic salts [1]. In contrast, commercial indigo carmine disodium salt (C.I. 73015) is regulated with a minimum total colouring matter content of 85% (calculated as the sodium salt), with the balance comprising sodium chloride, sodium sulfate, volatile matter, and subsidiary dyes – including up to 18% of the 5,7′-disulfonate isomer [2]. The EFSA 2023 re-evaluation further confirmed that the established Acceptable Daily Intake (ADI) of 5 mg/kg bw/day applies only to material of at least 93% purity manufactured by processes yielding comparable residuals to those tested in the Borzelleca et al. (1985) studies [3]. The free acid form, by eliminating the 15% salt diluent fraction, provides a more direct mass-to-chromophore relationship for spectrophotometric calibration and dye content determination, reducing the uncertainty associated with variable diluent levels across commercial disodium salt batches [2].

Dye content assay Reference material purity Pharmacopeial compliance Impurity profiling

HPLC Method Sensitivity: Validated Detection Limit of 0.03 mg/L for Indigotine Quantification

A validated reversed-phase HPLC method using a C18 column with diode array detection at 608 nm achieved a detection limit of 0.03 mg/L for indigotine at a signal-to-noise ratio of 3, with stable retention times suitable for quantification in soft drink and food matrices [1]. A separate multi-component HPLC-UV-DAD method developed for the simultaneous determination of six synthetic food dyes (including indigotine) reported limits of quantification in the range of 0.10–0.15 mg/L with mean recoveries of 90.2–106.6% across different foodstuff matrices [2]. While these methods do not distinguish between the free acid and salt forms of indigotine, they establish the analytical sensitivity benchmarks achievable for the indigotine chromophore and provide validated protocols transferable to free acid-specific quantification when appropriate reference standards are employed.

HPLC-UV-DAD Method validation Limit of detection Food colorant analysis

Degradation Susceptibility: Indigotine Exhibits Rapid Degradation Among Food Colorants Under Reducing Conditions

A comparative HPLC-UV-VIS degradation study of six synthetic food colorants in the presence of ascorbic acid demonstrated that indigotine and Brilliant Black BN degrade significantly faster than Brilliant Blue FCF, Quinoline Yellow, Patent Blue V, and Tartrazine, with total degradation of indigotine occurring within 6–9 days [1]. The rate constants for indigotine degradation were found to be substantially higher than those of the other four more stable colorants, and degradation followed first-order kinetics for the interval up to 4 days [2]. Increasing ascorbic acid concentration from 100 mg/L to 500 mg/L accelerated degradation by a factor of 2.50–4.25× across the colorant panel [1]. Although this study used the sodium salt form of indigotine, the degradation susceptibility is inherent to the indigo chromophore and applies equally to the free acid, positioning indigotine P free acid as a compound requiring stringent storage conditions (protection from light, reducing agents, and elevated temperature) and careful pH-buffered handling (optimal stability at pH 5–7) [2].

Degradation kinetics Ascorbic acid reactivity Stability profiling Food colorant comparison

Indigotine P Free Acid (CAS 25180-62-5): Evidence-Driven Optimal Application Scenarios for Scientific Procurement


Preparation of Sodium-Free Analytical Reference Standards for Ion Chromatography and ICP-OES

Procure Indigotine P free acid when developing or validating analytical methods that use ion chromatography with suppressed conductivity detection or inductively coupled plasma optical emission spectrometry (ICP-OES), where extraneous sodium from the disodium salt form (9.86% Na by formula plus up to 15% NaCl/Na₂SO₄ diluents [1]) would saturate the detector or produce false-positive sodium signals. The free acid eliminates this interference entirely, enabling accurate trace sodium quantification in dye-containing samples [2].

Gravimetric Preparation of High-Accuracy Calibration Standards for LC-MS Quantification

Use Indigotine P free acid when preparing calibration standards where precise molar concentration is critical. The 24.9% higher molecular weight (582.5 vs. 466.35 g/mol [1]) and absence of variable salt diluents (up to 15% w/w in commercial disodium salt [2]) provide a more direct and traceable mass-to-moles relationship, reducing systematic errors in standard curve preparation and improving inter-laboratory reproducibility in LC-MS/MS bioanalytical methods [3].

Stability-Indicating Method Development and Forced Degradation Studies for Indigoid Chromophore

Deploy Indigotine P free acid as the reference material in forced degradation and stability-indicating method development studies. The compound's documented rapid degradation in the presence of ascorbic acid (total degradation within 6–9 days; first-order kinetics [1]) and sensitivity to alkaline hydrolysis of sulfonic acid groups make it an informative probe for evaluating chromatographic method specificity, degradation product identification via LC-MS, and establishment of shelf-life specifications under ICH Q1A(R2) guidelines [2].

High-Solubility Dye Tracer for Aqueous-Phase Experimental Systems Requiring Sodium-Free Formulation

Select Indigotine P free acid for aqueous tracer, dye-labeling, or visualization applications requiring high solubility (≥25 mg/mL vs. 10 mg/mL for the disodium salt [1]) in sodium-free buffer systems. The tetrasulfonic acid architecture provides approximately 2.5× higher water solubility than the disodium salt while eliminating the sodium load, making it suitable for perfusion studies, microfluidic dye tracing, and cell-based assays where extracellular sodium concentration must remain physiologically clamped [2].

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